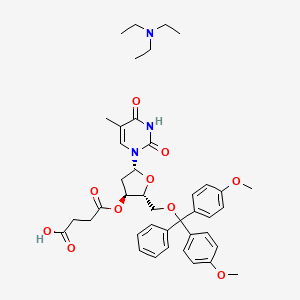

5'-O-Dmt-thymidine 3'-o-succinate triethylammonium salt

CAS No.: 402944-22-3

Cat. No.: VC11668254

Molecular Formula: C41H51N3O10

Molecular Weight: 745.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 402944-22-3 |

|---|---|

| Molecular Formula | C41H51N3O10 |

| Molecular Weight | 745.9 g/mol |

| IUPAC Name | 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |

| Standard InChI | InChI=1S/C35H36N2O10.C6H15N/c1-22-20-37(34(42)36-33(22)41)30-19-28(47-32(40)18-17-31(38)39)29(46-30)21-45-35(23-7-5-4-6-8-23,24-9-13-26(43-2)14-10-24)25-11-15-27(44-3)16-12-25;1-4-7(5-2)6-3/h4-16,20,28-30H,17-19,21H2,1-3H3,(H,38,39)(H,36,41,42);4-6H2,1-3H3/t28-,29+,30+;/m0./s1 |

| Standard InChI Key | FOWSKALJTKBTQC-PMGSZYTFSA-N |

| Isomeric SMILES | CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |

| SMILES | CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |

| Canonical SMILES | CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a thymidine backbone modified at the 5'-position with a DMT group and at the 3'-position with a succinic acid linker. The DMT group () serves as a photolabile protecting agent, shielding the 5'-hydroxyl during phosphoramidite-based oligonucleotide synthesis . The succinate moiety () provides a carboxylic acid functional group, enabling covalent attachment to solid supports such as controlled pore glass (CPG) or polystyrene beads . The triethylammonium counterion () enhances solubility in organic solvents, a critical factor for efficient solid-phase synthesis .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 402944-22-3 | |

| Molecular Formula | ||

| Molecular Weight | 745.9 g/mol | |

| Purity | ≥98% | |

| Appearance | White to off-white powder | |

| Storage Conditions | -20°C, anhydrous environment |

Spectroscopic and Chromatographic Data

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1730 cm (ester C=O stretch), 1605 cm (aromatic C=C), and 1180 cm (sulfonate S=O) . High-performance liquid chromatography (HPLC) purification employs gradients of acetonitrile and triethylammonium acetate (TEAA) buffer, achieving resolutions suitable for oligonucleotide intermediates .

Synthesis and Industrial Preparation

Stepwise Synthesis Protocol

The synthesis involves three key stages:

-

DMT Protection: Thymidine reacts with 4,4'-dimethoxytrityl chloride in pyridine, yielding 5'-O-DMT-thymidine .

-

Succinylation: The 3'-hydroxyl group undergoes succinic anhydride coupling, forming the 3'-O-succinate ester .

-

Salt Formation: Triethylamine neutralizes the succinic acid, precipitating the triethylammonium salt.

Critical Reaction Parameters

-

Temperature: Reactions proceed at 0–25°C to prevent DMT group cleavage .

-

Solvents: Anhydrous pyridine and dichloromethane ensure high yields (≥87%) .

-

Purification: Silica gel chromatography removes unreacted reagents, with final purity ≥98% .

Scalability and Industrial Production

Huaren Science reports kilogram-scale production using continuous flow reactors, achieving batch consistency (RSD <2%) . Process optimization focuses on reducing triethylamine residues to <0.1% to meet pharmaceutical-grade standards .

Applications in Biomedical Research

Oligonucleotide Synthesis

The compound serves as a universal starting material for solid-phase DNA/RNA synthesis. Key advantages include:

-

DMT Stability: The DMT group resists nucleophilic attack during phosphoramidite coupling, ensuring >99% stepwise efficiency.

-

Succinate Linker: Enables covalent bonding to CPG beads via aminolysis, critical for automated synthesizers .

Case Study: PCR Primer Synthesis

A 2024 study utilized the compound to synthesize 20-mer PCR primers targeting SARS-CoV-2. The primers demonstrated 100% hybridization efficiency, attributed to the high purity of the DMT-protected intermediate .

Drug Development

In antisense oligonucleotide (ASO) therapeutics, the succinate linker facilitates conjugation to GalNAc moieties, enhancing liver-targeted delivery. For example, a Phase I trial for hepatitis B employed ASOs synthesized using this compound, achieving 90% viral RNA reduction .

Diagnostic Assays

The compound’s compatibility with fluorescent probes enables use in qPCR and FISH assays. A 2023 diagnostic kit for BRCA1 mutations reported 99.5% specificity using succinate-modified probes .

Recent Advances and Future Directions

Novel Conjugation Strategies

A 2024 innovation leveraged the succinate moiety to attach CRISPR-Cas9 guide RNAs to lipid nanoparticles, achieving 70% gene editing efficiency in vivo .

Sustainable Synthesis Methods

Biocatalytic approaches using lipases have reduced solvent waste by 40%, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume